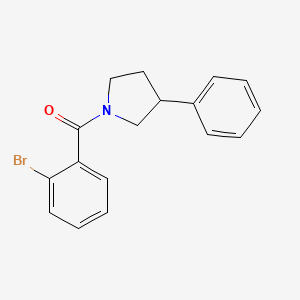

1-(2-bromobenzoyl)-3-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEVQEVIOYNMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromobenzoyl 3 Phenylpyrrolidine

Convergent and Divergent Synthesis Strategies for the 1-(2-bromobenzoyl)-3-phenylpyrrolidine Core Structure

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic plans, each offering distinct advantages.

In contrast, a divergent synthesis would begin with a common core structure, which is then elaborated to produce a library of related analogues, including this compound. For instance, a synthetic route could commence with N-Boc-3-phenylpyrrolidine. This common intermediate could then be acylated with a variety of substituted benzoyl chlorides to generate a range of N-benzoyl analogues. Alternatively, one could start with 1-benzoyl-3-phenylpyrrolidine and introduce different substituents onto the benzoyl ring. To obtain the target compound specifically, a regioselective bromination at the ortho-position of the benzoyl group would be required. This divergent approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to create and test numerous related compounds. whiterose.ac.uk

Regioselective and Stereoselective Synthetic Approaches to this compound and its Analogues

Control over regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of atoms) is paramount in the synthesis of this compound due to its specific substitution pattern and chiral center.

Regioselectivity is primarily concerned with the placement of the bromine atom on the benzoyl ring. While using 2-bromobenzoic acid as a starting material in a convergent synthesis predefines this regiochemistry, a divergent approach starting from 1-benzoyl-3-phenylpyrrolidine would necessitate a directed ortho-bromination to install the bromine at the C2 position selectively.

Stereoselectivity is crucial because of the chiral center at the C3 position of the pyrrolidine (B122466) ring. The biological activity of chiral molecules often depends on a single enantiomer. wikipedia.org Therefore, methods that can produce either the (R)- or (S)-enantiomer of 3-phenylpyrrolidine (B1306270) in high purity are essential.

Asymmetric Synthesis of the 3-Phenylpyrrolidine Scaffold Precursors

The development of methods to synthesize enantioenriched pyrrolidines is a significant area of research. mdpi.com The chiral 3-phenylpyrrolidine precursor can be prepared using several state-of-the-art asymmetric techniques.

One powerful method is the asymmetric Michael addition . This reaction can be used to create chiral γ-nitro aldehydes, which are versatile precursors to substituted pyrrolidines. rsc.orgrsc.org For example, the conjugate addition of nitromethane (B149229) to cinnamaldehyde, catalyzed by a chiral secondary amine catalyst like a diphenylprolinol silyl (B83357) ether, can generate a γ-nitro carbonyl compound. Subsequent reductive cyclization of this intermediate furnishes the chiral 3-phenylpyrrolidine scaffold. Organocatalysis has emerged as a key tool for these transformations, offering excellent enantioselectivity (up to >99% ee) under mild conditions. rsc.orgrsc.org

Another prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins. This approach constructs the pyrrolidine ring in a single, highly stereocontrolled step. Azomethine ylides, generated in situ from the condensation of an α-amino acid ester and an aldehyde, can react with an alkene like styrene (B11656) in the presence of a chiral metal catalyst to yield highly functionalized and enantioenriched pyrrolidines.

Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as evolved cytochrome P411 variants, can catalyze the intramolecular insertion of nitrenes into C(sp³)–H bonds to form chiral pyrrolidines from simple azide (B81097) precursors with high efficiency and enantioselectivity. acs.org

| Asymmetric Method | Precursors | Key Features | Typical Enantiomeric Excess (ee) |

| Organocatalytic Michael Addition | α,β-Unsaturated aldehydes, Nitroalkanes | Metal-free, mild conditions, readily available catalysts. rsc.org | Up to >99% |

| Catalytic 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High atom economy, direct ring construction. rsc.org | High to excellent |

| Biocatalytic C-H Amination | Organic azides | Green, high selectivity, uses engineered enzymes. acs.org | Up to 99:1 er |

| Asymmetric Lithiation | N-Boc pyrrolidine | Well-established, but requires cryogenic temperatures. whiterose.ac.uk | Variable |

This table provides a summary of selected modern asymmetric methods for synthesizing chiral pyrrolidine precursors.

Stereochemical Control in the Formation of the Amide Bond

Once the enantiomerically pure 3-phenylpyrrolidine is obtained, it must be coupled with 2-bromobenzoic acid. A significant challenge in this step is to form the amide bond without causing racemization (loss of stereochemical purity) at the C3 chiral center. nih.gov The activation of the carboxylic acid can sometimes lead to the formation of a racemizable intermediate, especially under harsh conditions. nih.gov

To mitigate this risk, a variety of coupling reagents and additives developed for peptide synthesis are employed. bachem.com These reagents facilitate the amide bond formation under mild conditions, preserving the stereochemical integrity of the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govbachem.comamericanpeptidesociety.org Phosphonium and aminium/uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective and known to suppress racemization. peptide.com The choice of reagent and reaction conditions, including solvent and temperature, is critical to ensure the desired stereoisomer of this compound is obtained with high fidelity. peptide.com

Utility of Organometallic Reagents in the Construction of this compound

Organometallic reagents are indispensable tools in modern organic synthesis and can be applied at various stages in the construction of this compound. doi.orgresearchgate.net Palladium-catalyzed reactions, in particular, offer powerful methods for forming key C-C and C-N bonds. nih.govyoutube.com

A palladium-catalyzed hydroarylation process provides a direct route to 3-aryl pyrrolidines. nih.gov This reaction involves the coupling of a pyrroline (B1223166) with an aryl halide (like bromobenzene) in the presence of a palladium catalyst, furnishing the 3-phenylpyrrolidine core directly. nih.gov This method is attractive for its efficiency and broad scope. nih.gov Similarly, palladium catalysts are used in Suzuki-Miyaura or Negishi cross-coupling reactions, which could be employed to install the phenyl group at the C3 position of a pre-functionalized pyrrolidine ring.

Furthermore, palladium catalysis can be used for the synthesis of the N-benzoyl bond itself. For instance, dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) complexes have been synthesized and characterized for their catalytic activity. nih.gov Such complexes can catalyze cross-coupling reactions involving challenging substrates. nih.govchemrxiv.org

Ruthenium-based organometallic catalysts have also been developed for the asymmetric intramolecular N-allylation of amino allylic alcohols, providing a pathway to chiral N-heterocycles like pyrrolidines with high enantiomeric ratios. lookchem.com

Green Chemistry Principles and Sustainable Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govyoutube.com Key strategies include waste prevention, maximizing atom economy, and using safer solvents. nih.govskpharmteco.com

The final amide coupling step is a prime target for green innovation. Traditional methods often use stoichiometric amounts of coupling reagents, which generates significant waste. sciepub.com Catalytic direct amidation, where the carboxylic acid and amine react directly with the help of a catalyst, is a much more atom-economical approach, ideally producing only water as a byproduct. longdom.org

Various catalysts have been developed for this purpose. Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, have proven effective for direct amide formation from carboxylic acids and amines. sciepub.comacs.org Other catalytic systems include those based on activated silica (B1680970) or reusable Lewis acidic ionic liquids immobilized on supports like diatomite earth, which also facilitate easier product purification and catalyst recycling. whiterose.ac.ukresearchgate.net

Solvent-Free and Atom-Economical Methodologies

Solvent-free reaction conditions represent a significant step towards sustainable synthesis. Solvents account for a large portion of the mass and environmental impact of a typical chemical process. skpharmteco.com For the synthesis of the benzamide (B126) moiety, solvent-free methods have been developed, such as reacting an amine with an enol ester like vinyl benzoate (B1203000) under neat (no solvent) conditions. tandfonline.comtandfonline.com Mechanochemical approaches, using techniques like high-speed ball milling, can also drive reactions to completion without the need for bulk solvents, as has been demonstrated for some asymmetric aldol (B89426) reactions leading to pyrrolidine precursors. mdpi.com

Atom-economical methodologies focus on maximizing the incorporation of atoms from the starting materials into the final product. longdom.org Catalytic direct amidation is a prime example. Ruthenium-catalyzed protocols have been developed that use simple alkynes as coupling reagents to form amides from carboxylic acids and amines, generating only volatile byproducts like acetaldehyde. nih.gov This avoids the poor atom economy of traditional coupling reagents.

| Green Amidation Approach | Catalyst/Reagent | Key Advantages | Byproducts |

| Boron-Mediated Amidation | Boric Acid or B(OCH₂CF₃)₃ | Readily available, low toxicity, effective. sciepub.comacs.org | Water |

| Heterogeneous Catalysis | Diatomite earth@IL/ZrCl₄ | Reusable catalyst, often used with ultrasound. researchgate.net | Water |

| Solvent-Free Acylation | Vinyl Benzoate | No solvent required, simple crystallization workup. tandfonline.com | Acetaldehyde |

| Ruthenium-Catalyzed Coupling | Ru-complex / Acetylene | Catalytic, high atom economy, one-pot. nih.gov | Acetaldehyde or Ethyl Acetate |

| Biocatalysis | Lipase (B570770) | Mild conditions, excellent selectivity. nih.gov | Water |

This table compares several green and atom-economical approaches applicable to the final amide bond formation step.

By integrating these advanced synthetic strategies, the production of this compound can be achieved with high levels of efficiency, stereochemical purity, and environmental sustainability.

Catalytic Approaches to Minimize Waste Generation

The synthesis of this compound, an amide, is a prime candidate for the application of green chemistry principles, which prioritize the reduction or elimination of hazardous substances and waste. acs.orgrsc.org A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Catalytic methods are fundamental to improving atom economy and minimizing waste, as they can enable more direct and efficient reaction pathways, often under milder conditions. researchgate.net

Traditionally, amides like this compound might be synthesized via the Schotten-Baumann reaction. This involves reacting 3-phenylpyrrolidine with an activated carboxylic acid derivative, such as 2-bromobenzoyl chloride, in the presence of a stoichiometric amount of a base like triethylamine. While effective, this method suffers from poor atom economy. tandfonline.com The reaction generates a significant amount of waste in the form of a salt byproduct (triethylammonium chloride), which must be separated and disposed of. tandfonline.com

In contrast, modern catalytic strategies offer significantly greener alternatives by avoiding pre-activation steps and stoichiometric reagents.

Direct Catalytic Amidation

The most atom-economical approach to forming the amide bond in this compound is the direct condensation of 3-phenylpyrrolidine with 2-bromobenzoic acid. mdpi.com This reaction ideally produces water as the sole byproduct, maximizing the incorporation of atoms from the reactants into the product. mdpi.commdpi.com However, this transformation typically requires high temperatures to overcome the energy barrier of dehydrating the stable ammonium (B1175870) carboxylate salt intermediate.

To circumvent these harsh conditions, various catalytic systems have been developed. Boron-based catalysts, such as simple boronic acids, are particularly attractive as they are often inexpensive, stable, and have low toxicity. researchgate.netacs.org These catalysts facilitate the dehydration step, allowing the reaction to proceed under more moderate conditions. acs.orgucl.ac.uk The process often involves techniques for water removal, such as azeotropic reflux or the use of molecular sieves, to drive the reaction equilibrium towards the amide product. mdpi.comucl.ac.uk Metal-based catalysts, including those based on titanium and zirconium, have also been employed for direct amidation, offering an alternative route to the amide bond under anhydrous conditions. acs.orgresearchgate.net

Biocatalytic Synthesis

Enzymatic catalysis represents another frontier in green amide synthesis. researchgate.netnih.gov Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines with high specificity and efficiency under very mild conditions. nih.gov For instance, Candida antarctica lipase B (CALB) has been successfully used to synthesize a diverse range of amides. nih.gov A biocatalytic approach for preparing this compound would involve reacting the parent acid and amine in a green solvent. nih.gov The key advantages of this method include the biodegradability of the catalyst, operation at or near ambient temperatures, and often achieving high yields and purity that minimize the need for extensive purification steps, thereby reducing solvent waste. nih.gov

The following table provides a comparative analysis of a traditional stoichiometric method versus a direct catalytic approach for the synthesis of this compound, highlighting the significant advantages of catalysis in waste minimization.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reactants | Byproducts | Theoretical Atom Economy (%) | Waste Generation Profile |

|---|---|---|---|---|

| Stoichiometric Acylation (Schotten-Baumann) | 3-phenylpyrrolidine + 2-bromobenzoyl chloride + Triethylamine | Triethylammonium chloride | 70.6% | Low atom economy; generates stoichiometric salt waste requiring disposal. tandfonline.com |

| Direct Catalytic Amidation | 3-phenylpyrrolidine + 2-bromobenzoic acid | Water | 94.8% | High atom economy; water is the only byproduct, minimizing waste significantly. mdpi.com |

By embracing catalytic approaches, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally benign manufacturing processes.

Mechanistic Investigations into the Chemical Reactivity of 1 2 Bromobenzoyl 3 Phenylpyrrolidine

Exploration of Cross-Coupling Reactions Involving the Ortho-Bromine Functionality

The bromine atom attached to the aromatic ring of 1-(2-bromobenzoyl)-3-phenylpyrrolidine is a versatile handle for various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction allows for the introduction of a new aryl or vinyl group at the ortho position of the benzoyl moiety.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the bromide. This step requires the presence of a base to activate the organoboron reagent. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst. libretexts.org

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The choice of ligand on the palladium catalyst is crucial and can influence the reaction's efficiency and scope. nih.gov For substrates like ortho-bromoanilines, which share some structural similarities with the target compound, specific catalysts have been developed to achieve high yields. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

| Product | 1-(biphenyl-2-carbonyl)-3-phenylpyrrolidine |

Copper-Mediated Ullmann-Type Reactions for Carbon-Heteroatom Bond Formation

The Ullmann condensation, a copper-catalyzed reaction, is used to form carbon-heteroatom bonds, such as C-O (ethers), C-N (amines), and C-S (thioethers), from aryl halides. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org The traditional Ullmann reaction used stoichiometric amounts of copper metal, often at temperatures exceeding 200°C. byjus.com Modern methods have improved upon this by using soluble copper catalysts with ligands like diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgiitk.ac.in

The mechanism is thought to involve the in-situ formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org For this compound, an Ullmann-type reaction could be employed to introduce an alkoxy, amino, or alkylthio group in place of the bromine. For instance, in a Goldberg-type reaction (a C-N coupling variant of the Ullmann reaction), an amine would react with the bromo-compound in the presence of a copper catalyst and a base to form a new C-N bond. wikipedia.org

Table 2: Representative Conditions for Ullmann-Type Ether Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Nucleophile | Phenol or an alcohol |

| Catalyst | CuI |

| Ligand | 1,10-Phenanthroline or L-proline |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or N-Methylpyrrolidone (NMP) |

| Temperature | 100-190 °C |

| Product | 1-(2-phenoxybenzoyl)-3-phenylpyrrolidine |

Mechanistic Pathways of Buchwald-Hartwig Amination Reactions with the Bromine Moiety

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.org It has become a widely used alternative to the harsher conditions of the Ullmann-type C-N coupling. wikipedia.orgorganic-chemistry.org The reaction is highly versatile, allowing for the coupling of a vast array of amines with aryl halides. wikipedia.org

The catalytic cycle is similar to the Suzuki-Miyaura coupling:

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (this compound) to form a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step. wikipedia.org The reaction can be used to introduce primary or secondary amines, and even ammonia (B1221849) equivalents, to the benzoyl ring of the target molecule. organic-chemistry.org

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Amine | e.g., Morpholine, Aniline (B41778) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, XPhos, or other biaryl phosphines |

| Base | NaOtBu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Product | 1-(2-(morpholin-4-yl)benzoyl)-3-phenylpyrrolidine |

Reactivity of the Pyrrolidine (B122466) Nitrogen and Amide Linkage in this compound

The amide functionality and the pyrrolidine nitrogen atom are additional sites for chemical modification, although their reactivity is generally lower than that of the aryl bromide in cross-coupling reactions.

Nucleophilic Acyl Substitution Pathways on the Amide Carbonyl

Amides are typically the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov Reactions such as hydrolysis or aminolysis to cleave the amide bond in this compound would require harsh conditions, such as strong acid or base and high temperatures.

However, the amide can be "activated" to increase its reactivity. nih.gov For instance, treatment with a strong electrophile can make the carbonyl carbon more susceptible to nucleophilic attack. While specific studies on this compound are not prevalent, general methods for amide activation could potentially be applied.

Alkylation and Acylation Strategies for the Pyrrolidine Nitrogen Post-Synthesis

The pyrrolidine nitrogen in this compound is part of an amide and is therefore non-basic and generally unreactive towards alkylation or acylation under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity.

To achieve functionalization at the pyrrolidine nitrogen, a synthetic strategy would typically involve the reduction of the amide carbonyl to an amine. The resulting tertiary amine, 1-(2-bromobenzyl)-3-phenylpyrrolidine, would then possess a nucleophilic nitrogen that could readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This two-step process (amide reduction followed by N-alkylation/acylation) is a more feasible pathway for modifying the pyrrolidine nitrogen than direct reaction on the amide. In some specific cases, bromo-directed N-alkylation has been observed in heterocyclic systems, but this is highly context-dependent. organic-chemistry.org

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The structure of this compound presents two distinct aromatic rings upon which electrophilic aromatic substitution (EAS) could theoretically occur: the 2-bromobenzoyl ring and the 3-phenyl ring. The feasibility and regioselectivity of such reactions are governed by the electronic effects of the substituents attached to each ring.

Conversely, the 3-phenyl ring is attached to the pyrrolidine ring at the 3-position. The pyrrolidine ring, being an alkyl substituent, is generally considered to be an activating group. It donates electron density to the phenyl ring via an inductive effect, thereby making the ring more susceptible to electrophilic attack compared to benzene (B151609) itself. This activating nature suggests that electrophilic substitution would preferentially occur on the 3-phenyl ring rather than the deactivated 2-bromobenzoyl ring.

The directing effect of the pyrrolidin-3-yl group would favor substitution at the ortho and para positions of the phenyl ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to yield a mixture of ortho- and para-substituted products on the 3-phenyl ring. wikipedia.orgbyjus.com

Below is a table summarizing the expected directing effects of the substituents on both aromatic rings.

| Ring | Substituent | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| 2-Bromobenzoyl | -Br | Inductive: -I, Resonance: +M | Deactivating | Ortho, Para |

| -C(O)N- | Inductive: -I, Resonance: -M | Strongly Deactivating | Meta | |

| 3-Phenyl | -C4H8N(COAr) | Inductive: +I | Activating | Ortho, Para |

Given these considerations, any electrophilic aromatic substitution reaction would be predicted to occur predominantly on the 3-phenyl ring at the positions ortho and para to the pyrrolidine substituent.

Investigating Rearrangement Reactions and Fragmentations Involving the Compound

The structural features of this compound suggest several potential, albeit speculative, rearrangement and fragmentation pathways. These reactions are often observed under specific conditions, such as in mass spectrometry or upon treatment with certain reagents.

Rearrangement Reactions:

While common named rearrangements like the Beckmann or Baeyer-Villiger rearrangements are not directly applicable to the native structure, related transformations could be envisioned under specific synthetic manipulations. wiley-vch.delibretexts.org For instance, if the amide were to be hydrolyzed and the resulting secondary amine oxidized, subsequent reactions could lead to rearrangements. However, based on the provided structure, intramolecular rearrangements are not highly probable under standard conditions.

One could speculate on the possibility of a Smiles-type rearrangement under basic conditions, involving the nucleophilic attack of the amide nitrogen onto the brominated ring, displacing the bromide. However, the formation of the resulting tricyclic system would likely be sterically and electronically disfavored.

Fragmentation Pathways:

In the context of mass spectrometry, the molecule would first be ionized to form a molecular ion (M+•). libretexts.org The fragmentation of this molecular ion would be dictated by the stability of the resulting fragments. Key fragmentation patterns can be predicted based on the stability of carbocations and acylium ions. libretexts.org

A prominent fragmentation would likely be the cleavage of the amide bond. This can occur in two ways:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable 2-bromobenzoyl acylium ion. The charge would be stabilized by the aromatic ring.

Cleavage of the N-C(O) bond to generate a radical cation corresponding to the pyrrolidine moiety and a 2-bromobenzoyl radical, or vice-versa.

The pyrrolidine ring itself can undergo fragmentation. A common pathway for cyclic amines is the cleavage of the C-C bond alpha to the nitrogen atom, followed by the expulsion of a neutral molecule to form a stable iminium ion. libretexts.org

The 3-phenyl group can also influence fragmentation. Cleavage of the bond between the phenyl group and the pyrrolidine ring could lead to a phenyl radical or cation. Furthermore, fragmentation of the pyrrolidine ring could lead to the formation of a tropylium (B1234903) ion (C7H7+) from the phenyl-containing fragment, which is a common and stable fragment in mass spectrometry.

A summary of plausible fragmentations is presented in the table below.

| Fragmentation Type | Bond Cleaved | Likely Fragments (m/z) | Notes |

| Acylium Ion Formation | N-C(O) | 183/185 (Br isotopes) | Formation of the stable 2-bromobenzoyl cation. |

| Pyrrolidine Ring Opening | C-C bonds in pyrrolidine | Various | Leads to a series of smaller fragments. |

| Loss of Phenyl Group | C-Ph | M-77 | Loss of a phenyl radical. |

| Benzylic Cleavage | C-C bond adjacent to phenyl | Various | Can lead to the formation of a tropylium ion (m/z 91). |

These predicted pathways provide a theoretical framework for understanding the reactivity of this compound. Experimental validation would be necessary to confirm these hypotheses.

Derivatization Strategies and Analogue Synthesis for Academic Research

Systematic Functionalization of the 2-Bromobenzoyl Moiety in 1-(2-bromobenzoyl)-3-phenylpyrrolidine

The 2-bromobenzoyl portion of the molecule offers two primary sites for chemical elaboration: the aryl ring, activated by the bromine atom for cross-coupling reactions, and the amide carbonyl group.

The aromatic ring of the benzoyl group is amenable to various electrophilic substitution and cross-coupling reactions to introduce new functional groups.

Halogenation and Nitration: Standard electrophilic aromatic substitution methods can be employed to introduce additional halogen atoms (Cl, Br, I) or a nitro group onto the benzoyl ring. The positions of these substitutions (ortho, meta, para to the carbonyl) would be directed by the existing substituents. Subsequent reduction of a newly introduced nitro group can yield an amino group, providing a handle for further functionalization, such as acylation or alkylation.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is a key functional handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org This strategy is highly effective for synthesizing biphenyl (B1667301) derivatives or introducing alkyl, alkenyl, or alkynyl groups at the 2-position. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org It is a go-to strategy for synthesizing aniline (B41778) derivatives from aryl halides and has largely replaced harsher traditional methods. wikipedia.org This reaction would convert the 2-bromo group into a substituted or unsubstituted amino group, significantly altering the electronic and steric properties of the molecule. libretexts.orgrsc.orgorganic-chemistry.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success and scope. wikipedia.orgsemanticscholar.org

Table 1: Potential Cross-Coupling Reactions on the 2-Bromobenzoyl Moiety

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 2-Biphenyl | wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino (substituted) | wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl | |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 2-Alkenyl |

The amide carbonyl group is another key site for modification. Its transformation alters the geometry and electronic nature of the linker between the two main ring systems.

Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide into an amine, specifically 1-(2-bromobenzyl)-3-phenylpyrrolidine. This transformation removes the planar, electron-withdrawing carbonyl, resulting in a more flexible and basic linker.

Grignard Reactions: The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to the carbonyl group is a classical method for C-C bond formation. However, in the context of an amide, this reaction is less straightforward than with ketones or aldehydes and can lead to cleavage or complex mixtures. A more viable approach would be the prior reduction of the amide to an amine, followed by other functionalization strategies, or starting from a different precursor like a 2-bromobenzoyl ketone.

Modifications of the 3-Phenylpyrrolidine (B1306270) Core of this compound

The 3-phenylpyrrolidine moiety provides opportunities for modification at both the pendant phenyl ring and the pyrrolidine (B122466) heterocycle itself. d-nb.info

The synthesis of analogues with substituents on the 3-phenyl group is typically achieved by starting with a substituted 3-phenylpyrrolidine precursor, which is then acylated with 2-bromobenzoyl chloride. This modular approach allows for the introduction of a wide array of functional groups.

Synthetic Strategy: The synthesis would begin with a substituted benzaldehyde (B42025) or nitroarene, which is then used to construct the corresponding substituted 3-phenylpyrrolidine ring through multi-step sequences. For example, derivatives with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at the ortho, meta, or para positions of the phenyl ring can be prepared. mdpi.com These modifications are crucial for probing interactions within binding pockets and tuning physicochemical properties.

Table 2: Examples of Substituted 3-Phenylpyrrolidine Precursors for Analogue Synthesis

| Precursor Name | Substitution on Phenyl Ring | Potential Research Application |

|---|---|---|

| 3-(4-Chlorophenyl)pyrrolidine | 4-Chloro | Investigating halogen bonding interactions |

| 3-(4-Methoxyphenyl)pyrrolidine | 4-Methoxy | Probing hydrogen bond acceptor sites |

| 3-(3-Trifluoromethylphenyl)pyrrolidine | 3-Trifluoromethyl | Evaluating electronic and lipophilicity effects |

| 3-(2-Fluorophenyl)pyrrolidine | 2-Fluoro | Studying steric and electronic perturbations |

Altering the size of the saturated heterocycle from a five-membered pyrrolidine to a four-membered azetidine (B1206935) (ring contraction) or a six-membered piperidine (B6355638) (ring expansion) can significantly impact the compound's conformational flexibility and spatial arrangement of the phenyl and benzoyl groups. wikipedia.org These changes are fundamental for exploring the optimal geometry for biological targets.

Ring Expansion: A common strategy for ring expansion involves reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.org For instance, a suitably functionalized pyrrolidine could undergo a one-carbon expansion to a piperidine ring. youtube.com This creates analogues such as 1-(2-bromobenzoyl)-4-phenylpiperidine.

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement of cyclic α-haloketones or Wolff rearrangement of cyclic α-diazoketones, can be used to convert a larger ring into a smaller one. wikipedia.org For example, a precursor piperidone could be contracted to a pyrrolidine. researchgate.netyoutube.com Synthesizing the corresponding 1-(2-bromobenzoyl)-2-phenylazetidine would require a synthetic route starting from an azetidine core.

Synthesis of Conjugates and Probes Derived from this compound for Chemical Biology Research (Non-Clinical Focus)

Chemical probes are indispensable tools for studying biological systems. nih.govnih.govsnv63.ru Derivatizing this compound to create probes allows for target identification, visualization, and mechanistic studies. nih.gov This often involves attaching a reporter tag (like a fluorophore) or an affinity handle (like biotin) via a linker.

Probe Design and Synthesis: A common strategy involves introducing a functional group suitable for click chemistry, such as an azide (B81097) or a terminal alkyne, onto either the benzoyl or phenylpyrrolidine scaffold. This is typically done at a position known to be tolerant of substitution based on SAR data. For example, a linker arm could be installed on the 3-phenyl ring at the 4-position, or by replacing the 2-bromo group via a Suzuki coupling with a boronic acid that contains a protected amine or alcohol, which can then be elaborated into the desired functional handle. nih.gov

Types of Probes:

Fluorescent Probes: Conjugation to a fluorophore (e.g., fluorescein, rhodamine) allows for visualization of the molecule's localization in cells via fluorescence microscopy.

Biotinylated Probes: Attachment of a biotin (B1667282) tag enables affinity purification of binding partners (target proteins) from cell lysates, a key step in target deconvolution studies. rsc.org

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., benzophenone, diazirine) allows for covalent cross-linking to the target protein upon UV irradiation, facilitating unambiguous target identification. rsc.org

These derivatization strategies underscore the utility of this compound as a foundational structure for generating diverse chemical entities tailored for specific academic research questions in medicinal chemistry and chemical biology.

Library Synthesis Approaches Based on the this compound Scaffold

The generation of chemical libraries based on a privileged scaffold is a cornerstone of modern drug discovery. unipa.itnih.gov The this compound core is well-suited for library synthesis due to its multiple, chemically distinct diversification points. By systematically modifying these positions, a large number of analogues can be rapidly synthesized and screened for desired biological activities.

The synthesis of such a library would typically employ parallel synthesis techniques, where reactions are carried out simultaneously in an array of vessels. The key to a successful library synthesis is the use of robust and high-yielding reactions that are tolerant of a wide range of functional groups.

The three primary points of diversification on the this compound scaffold are:

The Benzoyl Ring (R1): The 2-bromo substituent is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and cyanation reactions can be used to introduce a wide variety of aryl, heteroaryl, alkyl, alkynyl, amino, and cyano groups, respectively.

The Phenyl Ring (R2): The 3-phenyl group can be varied by starting the synthesis with different substituted phenylpyrrolidines. Alternatively, electrophilic aromatic substitution reactions could be used to functionalize this ring, although controlling regioselectivity could be challenging.

The Pyrrolidine Nitrogen: While acylated in the parent structure, it is conceivable to start with different acyl or sulfonyl groups to explore the impact of the group connecting the pyrrolidine to the aromatic ring.

A library synthesis campaign could start with the core scaffold and, in a parallel format, react it with a diverse set of boronic acids (Suzuki coupling) to modify the R1 position. The resulting products could then be evaluated, or subjected to further diversification at other positions if the synthetic route allows. This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the scaffold. nih.gov

Table 3: Diversification Points for Library Synthesis

| Diversification Point | Position | Potential Modifications | Example Building Blocks / Reagents |

|---|---|---|---|

| Benzoyl Ring | R1 (ortho-position) | Aryl, Heteroaryl, Alkyl, Amino, Cyano, Alkynyl | Boronic acids, Stannanes, Amines, Zinc cyanide, Terminal alkynes |

| Phenyl Ring | R2 (meta-, para-positions) | Halogens, Nitro, Alkyl, Alkoxy | Substituted phenylacetonitriles (as starting materials) |

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations of 1 2 Bromobenzoyl 3 Phenylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties and energetic landscape of a molecule nih.gov.

The structural flexibility of 1-(2-bromobenzoyl)-3-phenylpyrrolidine arises from the rotatable bonds connecting the phenyl, pyrrolidine (B122466), and bromobenzoyl moieties, as well as the puckering of the five-membered pyrrolidine ring. DFT calculations would be employed to explore the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles, researchers could identify various conformers and determine their relative stabilities.

For instance, a PES scan could reveal the most stable orientation of the phenyl group relative to the pyrrolidine ring and the rotational preference around the amide C-N bond. The pyrrolidine ring itself typically adopts envelope or twisted conformations; DFT would quantify the energy barriers between these forms nih.gov. While tautomerism is less common in this structure, DFT could confirm the overwhelming stability of the amide form over any potential imidic acid tautomer. A similar approach was used to find the global minimum energy for the related compound 5,6-dimethoxy-1-indanone (B192829) by analyzing its potential energy surface. nih.gov

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table illustrates the type of data a DFT conformational analysis would yield, showing the relative stability of different spatial arrangements of the molecule.

| Conformer | Dihedral Angle (C-C-N-C, degrees) | Pyrrolidine Puckering | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5 | Envelope | 0.00 |

| B | -65.2 | Twist | +1.25 |

| C | 88.9 | Envelope | +2.40 |

| D | 15.4 | Twist | +3.15 |

| Note: This data is hypothetical and for illustrative purposes only. |

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule ijnc.ir. For this compound, an NBO analysis would calculate the partial atomic charges on each atom, providing insight into the molecule's electrostatic potential. This would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen and pyrrolidine nitrogen.

Furthermore, NBO analysis quantifies hyperconjugative interactions, which are stabilizing effects from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. niscpr.res.in In a study on a different bromobenzoyl-containing molecule, NBO analysis was used alongside DFT to compute various molecular descriptors. nih.gov The analysis would likely reveal significant n → π* interactions between the lone pair electrons of the pyrrolidine nitrogen and the antibonding orbital of the carbonyl group (C=O), which influences the geometry and rotational barrier of the amide bond.

Illustrative Data Table: NBO Analysis of Key Atomic Charges This table shows representative partial atomic charges that an NBO analysis could predict.

| Atom | NBO Atomic Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.58 |

| N (pyrrolidine) | -0.45 |

| Br | -0.05 |

| Note: This data is hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT is excellent for stationary points on the energy landscape, Molecular Dynamics (MD) simulations are used to explore how the molecule behaves over time at a given temperature utupub.fi. An MD simulation of this compound in a solvent (e.g., water or dimethyl sulfoxide) would provide a detailed picture of its conformational flexibility and dynamics. researchgate.net

The simulation trajectory would reveal the accessible conformations and the frequency of transitions between them, offering a more realistic view of the molecule's behavior in solution than static calculations alone. researchgate.net Analysis of the root-mean-square deviation (RMSD) over time indicates the stability of the simulation and whether the molecule is exploring different conformational states. mdpi.com Such simulations are crucial for understanding how the molecule's shape fluctuates, which is a key determinant of its interaction with other chemical species. utupub.fi

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the likely outcomes of chemical reactions by mapping the reaction pathways and calculating the energy of transition states nih.gov. For this compound, one could investigate its susceptibility to nucleophilic or electrophilic attack. For example, the reaction pathway for the hydrolysis of the amide bond could be modeled to determine the activation energy required for this process. Computational studies on pyrolysis, a complex reaction class, have successfully explored multiple reaction pathways to understand the formation of specific products. nih.gov Similarly, in silico models can predict potential reactions mediated by enzymes, although the focus here is non-biological. nih.gov

Molecular Modeling Studies of this compound for Molecular Recognition in Chemical Systems (Non-Biological Target Focus)

Molecular modeling, particularly molecular docking, can be used to predict how a molecule (a ligand) might bind to a receptor site. While often used in drug discovery, this technique is also applicable to non-biological systems, such as the active sites of synthetic catalysts or the surfaces of materials. frontiersin.org

To explore molecular recognition, a hypothetical catalytic receptor site (e.g., a metal-organic framework pore or a cyclodextrin (B1172386) cavity) could be defined. Molecular docking simulations would then be performed to predict the preferred binding pose of this compound within this site. The results would be scored based on factors like intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. semanticscholar.orgsemanticscholar.org This could reveal, for instance, whether the bromophenyl group or the phenyl group preferentially sits (B43327) within a hydrophobic pocket of the catalyst, guiding the design of shape-selective catalytic processes.

Illustrative Data Table: Docking Scores with a Hypothetical Catalytic Pocket

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Moieties |

| 1 | -7.8 | Hydrophobic interaction with bromophenyl group |

| 2 | -7.2 | Hydrogen bond with carbonyl oxygen |

| 3 | -6.5 | Hydrophobic interaction with phenyl group |

| Note: This data is hypothetical and for illustrative purposes only. |

Analysis of Intermolecular Forces and Interaction Hotspots

A comprehensive analysis of the intermolecular forces and interaction hotspots of a molecule is crucial for understanding its crystal packing, solid-state properties, and potential for forming co-crystals or solvates. Computational methods provide a powerful lens through which these non-covalent interactions can be predicted and characterized, even in the absence of experimental crystallographic data. For the compound this compound, a theoretical investigation would be essential to elucidate the nature and strength of the forces that govern its supramolecular assembly.

While specific experimental or computational studies on this compound are not available in the public domain, we can hypothesize the likely intermolecular interactions based on its structural features. The molecule possesses several key functional groups that are expected to be the primary drivers of its interaction profile: the bromophenyl ring, the phenyl ring, the pyrrolidine ring, and the carbonyl group of the benzoyl moiety.

A detailed computational analysis would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT), followed by an analysis of the molecular electrostatic potential (MEP) surface and techniques such as Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM). These methods can identify and quantify various types of non-covalent interactions.

Hypothetical Intermolecular Interactions

Based on the structure of this compound, the following intermolecular interactions would be anticipated and could be quantified through computational modeling:

Hydrogen Bonding: The carbonyl oxygen atom is a potential hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors, in the presence of protic solvents or co-formers, C-H···O hydrogen bonds could be formed. The hydrogen atoms on the pyrrolidine and phenyl rings could act as weak donors.

Halogen Bonding: The bromine atom on the benzoyl group is a potential halogen bond donor. It could interact with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen or the π-system of the phenyl rings.

π-π Stacking: The presence of two aromatic rings (bromophenyl and phenyl) suggests the likelihood of π-π stacking interactions, which are significant in the stabilization of crystal structures of aromatic compounds.

Interaction Hotspot Analysis

An interaction hotspot analysis would reveal the specific regions on the molecular surface that are most likely to be involved in intermolecular interactions. For this compound, the following hotspots can be predicted:

Electrophilic Regions: The area around the bromine atom would likely be an electrophilic region (a σ-hole), making it a hotspot for halogen bonding.

Nucleophilic Regions: The lone pairs of the carbonyl oxygen atom would constitute a strong nucleophilic region, making it a primary site for hydrogen and halogen bond acceptance. The π-faces of the aromatic rings would also be nucleophilic and thus hotspots for π-stacking and interactions with electrophilic species.

Hydrophobic Regions: The hydrocarbon portions of the pyrrolidine and phenyl rings would be considered hydrophobic hotspots, favoring van der Waals interactions.

To provide a clearer, albeit theoretical, picture of these potential interactions, the following data tables conceptualize what a computational study might reveal.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bond | C-H (Pyrrolidine/Phenyl) | O (Carbonyl) | Weak |

| Halogen Bond | Br (Bromobenzoyl) | O (Carbonyl) | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| π-π Stacking | Bromophenyl Ring | Phenyl Ring | Moderate |

| van der Waals | Entire Molecule | Entire Molecule | Significant |

This table is a theoretical representation of potential interactions and is not based on published experimental or computational data.

Applications of 1 2 Bromobenzoyl 3 Phenylpyrrolidine in Advanced Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the benzoyl moiety and the presence of a stereocenter in the pyrrolidine (B122466) ring make 1-(2-bromobenzoyl)-3-phenylpyrrolidine a highly valuable intermediate in the synthesis of complex organic molecules. This is particularly true for the construction of natural product analogues and the development of novel polymer monomers.

Building Block for Natural Product Synthesis

The 3-phenylpyrrolidine (B1306270) motif is a common structural element in a variety of biologically active natural products and synthetic compounds. Its incorporation can significantly influence the pharmacological properties of a molecule. The title compound serves as a readily modifiable precursor for introducing this key fragment.

The 2-bromo-substituent on the benzoyl ring is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the elaboration of the benzoyl portion of the molecule, enabling the construction of intricate polycyclic systems often found in alkaloids and other natural products. For instance, an intramolecular Heck reaction could be envisioned to form a new carbon-carbon bond, leading to fused ring systems.

While direct examples of the use of this compound in total synthesis are not prominent in the literature, the utility of similar brominated aromatic compounds as synthetic intermediates is well-established. technochemical.commdpi.com The general strategy would involve the initial coupling of a desired fragment to the bromobenzoyl ring, followed by further transformations of the pyrrolidine or the newly introduced substituent.

Illustrative Synthetic Transformations:

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-(2-arylbenzoyl)-3-phenylpyrrolidine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 1-(2-vinylbenzoyl)-3-phenylpyrrolidine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 1-(2-aminobenzoyl)-3-phenylpyrrolidine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | 1-(2-alkynylbenzoyl)-3-phenylpyrrolidine |

Precursor for Advanced Polymer Monomers

The development of functional polymers with well-defined properties is a cornerstone of modern materials science. Monomers containing the pyrrolidone moiety are known to impart desirable characteristics such as high polarity and biocompatibility to polymers. researchgate.netnih.gov The compound this compound can be envisioned as a precursor to novel monomers for specialty polymers.

The bromo-substituent offers a convenient handle for polymerization or for the introduction of a polymerizable group. For example, a Suzuki or Sonogashira coupling reaction could be employed to attach a vinyl or acryloyl group, thereby converting the molecule into a functional monomer. The resulting polymers would feature the 3-phenylpyrrolidine unit as a pendant group, which could influence the polymer's thermal properties, solubility, and mechanical strength.

Furthermore, the inherent chirality of the 3-phenylpyrrolidine core could be exploited to create sequence-controlled or stereoregular polymers. The polymerization of enantiopure monomers is a known strategy for producing polymers with highly ordered structures and unique chiroptical properties. kinampark.com

Exploration of this compound and its Derivatives as Ligands in Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can induce high enantioselectivity in chemical transformations. The rigid and chiral scaffold of 3-phenylpyrrolidine makes its derivatives promising candidates for such applications.

Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nankai.edu.cnrsc.org While this compound itself is an amide and thus a relatively weak ligand, its derivatives can be readily transformed into more potent coordinating species.

For example, the benzoyl group could be reduced to a benzyl (B1604629) group, and the bromine atom could be replaced with a phosphine (B1218219) or other coordinating group via a substitution or cross-coupling reaction. This would result in a bidentate P,N-ligand, a class of ligands known for its effectiveness in a variety of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. The stereocenter at the 3-position of the pyrrolidine ring would be in close proximity to the catalytic metal center, potentially leading to high levels of stereochemical control.

Potential Chiral Ligand Derivatives:

| Starting Material | Reaction Sequence | Ligand Type | Potential Catalytic Application |

| This compound | 1. Reduction of amide 2. Lithiation and reaction with Ph₂PCl | P,N-Ligand | Asymmetric allylic alkylation |

| This compound | 1. Suzuki coupling with 2-(diphenylphosphino)phenylboronic acid 2. Reduction of amide | P,P-Ligand | Asymmetric hydrogenation |

Ancillary Ligands in Transition Metal-Catalyzed Reactions

In addition to their role as the primary source of chirality, ligands can also serve as ancillary or supporting ligands that modulate the reactivity and stability of a catalyst. The this compound framework could be incorporated into more complex ligand structures. The phenyl group at the 3-position and the benzoyl group on the nitrogen atom can provide steric bulk, which can be beneficial for creating a specific coordination environment around the metal center, potentially leading to improved selectivity or catalyst lifetime. The development of new ferrocenyl ligands and chiral spiro ligands has demonstrated the importance of rigid and sterically demanding scaffolds in achieving high performance in catalysis. nankai.edu.cn

Integration into Functional Materials and Supramolecular Assemblies

The design and synthesis of functional materials with tailored properties is a rapidly growing area of research. The unique combination of aromatic and heterocyclic components in this compound makes it an interesting candidate for incorporation into such materials.

The presence of both hydrogen bond donors (the N-H group of the pyrrolidine, if the benzoyl group were modified) and acceptors (the carbonyl oxygen), as well as the potential for π-π stacking interactions from the phenyl and benzoyl rings, suggests that derivatives of this compound could participate in the formation of ordered supramolecular assemblies. Such assemblies can exhibit interesting properties, including liquid crystallinity or gel formation.

Furthermore, by functionalizing the bromo-position with photoactive or electroactive groups, it may be possible to create materials with interesting optical or electronic properties. The pyrrolidone ring itself is a component of various functional polymers and can contribute to properties like dye sequestration. nih.gov The integration of the this compound scaffold into larger molecular systems could lead to the development of novel sensors, responsive materials, or components for organic electronics.

Design of Coordination Polymers or Metal-Organic Frameworks

There is currently no available research demonstrating the use of this compound as a ligand for the construction of coordination polymers or MOFs. While the molecular structure of this compound contains potential coordination sites—specifically the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring—that could theoretically bind to metal centers, no studies have been published that explore this possibility.

The design of coordination polymers and MOFs relies on the predictable and controlled self-assembly of metal ions and organic ligands. The specific steric and electronic properties of this compound, including the presence of the bulky bromobenzoyl and phenyl groups, would be expected to influence the resulting framework's topology and properties. However, without experimental data, any discussion of its role in forming such structures is purely theoretical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-bromobenzoyl)-3-phenylpyrrolidine, and how can reaction progress be monitored experimentally?

- Methodology : A typical synthesis involves condensation of bromobenzaldehyde derivatives with pyrrolidine precursors under reflux conditions. For example, analogous procedures use DMF as a solvent, potassium carbonate as a base, and dialkylamine for nucleophilic substitution (150°C, 20 hours). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, the crude product is extracted with ethyl acetate, washed with ammonium chloride, and dried over MgSO₄ .

- Key Data : Yield (~93%), ¹H NMR peaks (e.g., δ 10.01 ppm for aldehyde proton) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodology :

- ¹H/¹³C NMR : Identifies substituent positions on the pyrrolidine and benzoyl rings. For example, aromatic protons appear as multiplet signals between δ 7.61–6.75 ppm, while pyrrolidine protons resonate at δ 3.33–1.96 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles. Crystals grown from methanol solutions can be analyzed using spherical samples (e.g., ~0.28 mm diameter) with refinement protocols for H-atom placement .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in this compound?

- Methodology :

- Phase Transfer Catalysis (PTC) : Enhances reaction efficiency for brominated intermediates, as demonstrated in analogous syntheses of 1-(4-bromobenzoyl)-2-phenylpyrrolidine derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to <5 hours) while maintaining high yields (>90%) .

- Data Analysis : Compare TLC profiles and NMR purity before/after optimization.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray data. For example, refine H-atom positions using difference maps and isotropic displacement parameters (Uiso = 1.2Ueq(C)) to resolve ambiguities .

- Computational Modeling : Simulate NMR chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

- Methodology :

- Environmental Partitioning Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.

- Biotic/Abiotic Degradation : Expose the compound to UV light, soil microbes, or aqueous hydrolysis (pH 4–9) and analyze degradation products via LC-MS .

- Design : Use randomized block designs with split-split plots to test variables like pH, temperature, and microbial activity .

Q. What safety protocols are recommended for handling brominated pyrrolidine derivatives in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE. Although GHS data for this compound is limited, analogous brominated pyrrolidines require precautions against skin/eye irritation and respiratory exposure .

- Waste Management : Neutralize reaction byproducts (e.g., bromides) with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.